MFCD00386995
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Overview
Description
MFCD00386995 is a chemical compound identified by its unique MDL number This compound is utilized in various scientific and industrial applications due to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD00386995 involves specific chemical reactions under controlled conditions. The exact synthetic routes and reaction conditions can vary, but typically involve the use of specific reagents and catalysts to achieve the desired chemical structure. Detailed protocols for the synthesis of this compound can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often include optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The goal is to produce the compound efficiently and cost-effectively while maintaining quality standards .
Chemical Reactions Analysis
Types of Reactions
MFCD00386995 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
MFCD00386995 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies to understand its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and effects on human health.
Industry: Utilized in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of MFCD00386995 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to MFCD00386995 include other chemicals with comparable structures and properties. These may include compounds with similar functional groups or molecular frameworks.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its distinct reactivity and applications make it valuable in various scientific and industrial contexts .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its potential uses and benefits. Further research and development can unlock new possibilities for this compound, enhancing its utility and impact.
Properties
IUPAC Name |
3-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5Br4NO4/c16-9-7-8(10(17)12(19)11(9)18)14(22)20(13(7)21)6-3-1-2-5(4-6)15(23)24/h1-4H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAFWJSSBNAKLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5Br4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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